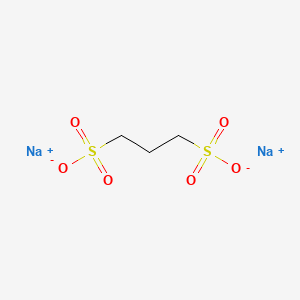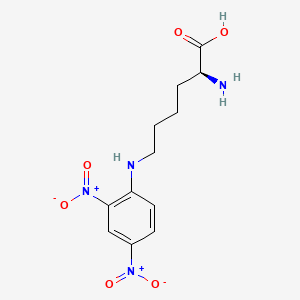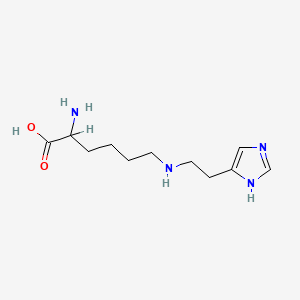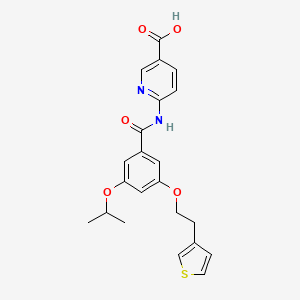
Ethyl 2-naphthoate
Overview
Description
Ethyl 2-naphthoate, also known as ethyl naphthalene-2-carboxylate, is an organic compound with the molecular formula C13H12O2. It is an ester derived from naphthalene-2-carboxylic acid and ethanol. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-naphthoate can be synthesized through the esterification of naphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where naphthalene-2-carboxylic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form naphthalene-2-carboxylic acid.
Reduction: Reduction of this compound can yield naphthalene derivatives with reduced carboxylate groups.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Naphthalene-2-carboxylic acid.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene esters.
Scientific Research Applications
Ethyl 2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving the interaction of aromatic esters with biological molecules.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the manufacture of dyes, fragrances, and other aromatic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-naphthoate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic or non-catalytic processes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Methyl 2-naphthoate: Similar ester with a methyl group instead of an ethyl group.
Ethyl benzoate: An ester with a benzene ring instead of a naphthalene ring.
Ethyl acetate: A simpler ester with an acetate group.
Uniqueness: this compound is unique due to its naphthalene ring structure, which imparts distinct aromatic properties and reactivity compared to simpler esters like ethyl acetate. Its larger aromatic system makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
ethyl naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKSINSCHCDMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184143 | |
| Record name | Ethyl 2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3007-91-8 | |
| Record name | 2-Naphthalenecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-naphthoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3007-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to Ethyl 2-naphthoate highlighted in the research?
A1: The provided research outlines several synthetic approaches to this compound:
- Gold-catalyzed cyclization: This method utilizes alpha-hydroxyalkyl allenic esters with electron-donating groups, which undergo gold-catalyzed intramolecular C-alkylation to form this compound derivatives. []
- Base-mediated cyclization of 1-substituted isochromans: Reacting 1-ethoxyisochroman with active methylene compounds like diethyl malonate yields a precursor that upon treatment with strong bases like sodium ethoxide or potassium tert-butoxide, produces this compound. []
- Nickel-catalyzed reductive arylalkenylation: This approach utilizes a nickel catalyst, zinc powder, and readily available starting materials like 1-bromo-2-(2-chlorovinyl)arenes and alkynes to synthesize this compound in moderate to good yields. This method demonstrates good functional group tolerance and offers a selective route to 2-trifluoromethyl naphthalenes as well. []
Q2: How does γ-cyclodextrin influence the photochemical reactivity of this compound?
A2: Research indicates that γ-cyclodextrin forms a stable 2:1 inclusion complex with this compound in aqueous solutions. [] This encapsulation promotes selective and efficient photocyclodimerization of this compound upon irradiation, a reaction that doesn't occur in the absence of γ-cyclodextrin. This highlights the ability of supramolecular hosts like cyclodextrins to control photochemical reactivity and selectivity.
Q3: What is the significance of this compound in the total synthesis of natural products?
A3: this compound serves as a key intermediate in the total synthesis of complex natural products like o-methyl kidamycinone. [] The molecule's structure allows for further elaboration and functionalization, making it a valuable building block in multi-step synthesis of biologically active compounds.
Q4: What analytical techniques are crucial for studying this compound?
A4: Various spectroscopic techniques are essential for characterizing and quantifying this compound:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















